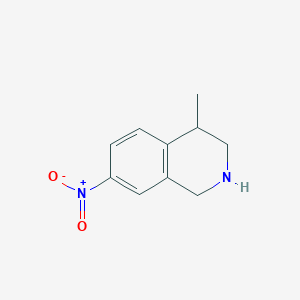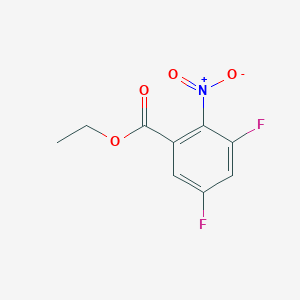
Ethyl 3,5-difluoro-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-difluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluoro-2-nitrobenzoate typically involves the nitration of ethyl 3,5-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2 position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3,5-difluoro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 3,5-difluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-difluoro-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3,5-difluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups. It serves as a model substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-difluoro-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Ethyl 3,5-difluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Difluoro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-nitrobenzoate: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.
Uniqueness: Ethyl 3,5-difluoro-2-nitrobenzoate is unique due to the presence of both electron-withdrawing fluorine atoms and a nitro group on the benzene ring, which significantly influences its chemical behavior and reactivity. This combination of substituents makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
910123-48-7 |
|---|---|
Fórmula molecular |
C9H7F2NO4 |
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
ethyl 3,5-difluoro-2-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3 |
Clave InChI |
XLHOXVIFBGYYHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)

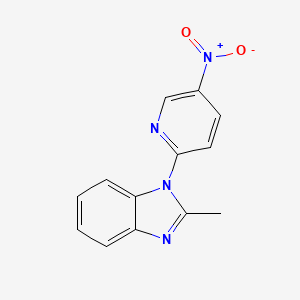
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)

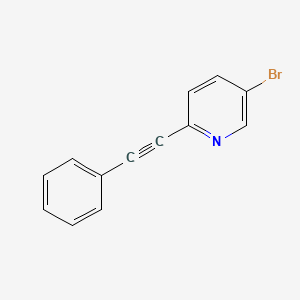
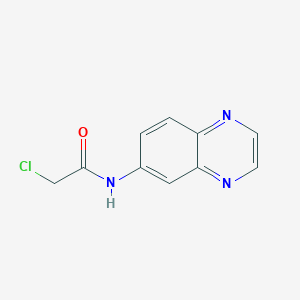
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
